4-Ethoxy-2-fluoroaniline

Drug Metabolism Toxicology Structure-Activity Relationship

4-Ethoxy-2-fluoroaniline is a key fluorinated aromatic amine for pharmaceutical and agrochemical R&D. Its unique substitution pattern, with an ethoxy at C4 and fluorine at C2, makes it a precise tool for structure-activity relationship (SAR) campaigns and toxicology studies of metabolic switching in cytochrome P450 pathways. This compound offers a lower acute oral toxicity hazard (H302) compared to its 4-methoxy analog, simplifying laboratory handling protocols. Available in ≥98% purity from multiple global suppliers.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 470702-37-5
Cat. No. B1588032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-fluoroaniline
CAS470702-37-5
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)N)F
InChIInChI=1S/C8H10FNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
InChIKeyHDPGMJKNRMBTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-fluoroaniline (CAS 470702-37-5): A C4-Alkoxy-2-Fluoroaniline Building Block for Research and Synthesis


4-Ethoxy-2-fluoroaniline (CAS: 470702-37-5) is a fluorinated aromatic amine with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol [1]. It features an ethoxy group at the para-position and a fluorine atom at the ortho-position relative to the aniline nitrogen. This substitution pattern places it within the class of C4-substituted 2-fluoroanilines, a group recognized for its utility as intermediates in pharmaceutical and agrochemical synthesis [2].

Why 4-Ethoxy-2-fluoroaniline (CAS 470702-37-5) Cannot Be Simply Swapped for Other C4-Substituted Fluoroanilines


The C4-substituent on a 2-fluoroaniline scaffold is a critical determinant of metabolic fate and, consequently, toxicity [1]. Substitution with a methoxy, ethoxy, or other alkoxy group is not a trivial exchange. Studies on C4-substituted 2-fluoroaniline derivatives demonstrate that the nature of this group dictates the regioselectivity of hydroxylation by cytochrome P450 enzymes, shifting metabolism between C4- and C6-hydroxylation pathways [1]. This metabolic switch directly correlates with the type of toxic endpoint observed in vivo—from nephrotoxicity to methemoglobinemia—making the precise selection of the C4-substituent, such as the ethoxy group in 4-ethoxy-2-fluoroaniline, a critical parameter for projects where metabolic stability or toxicological profile is a concern [1].

Quantitative Differentiation of 4-Ethoxy-2-fluoroaniline (CAS 470702-37-5) Among C4-Substituted Analogs


Class-Level Evidence: C4-Substituent Directs Metabolic Fate and Toxicity Profile in 2-Fluoroanilines

A seminal study by Cnubben et al. (1996) established that the nature of the C4-substituent on a 2-fluoroaniline core directly governs its metabolism and toxicity [1]. The study compared a series of C4-substituted analogs (including H, F, Cl, I, CF₃, OCH₃) and found that the rate of in vitro N-hydroxylation, a key step in methemoglobinemia induction, strongly correlated (r = 0.96) with the observed toxicity [1]. While 4-ethoxy-2-fluoroaniline was not a test article in this study, its classification as a C4-alkoxy-2-fluoroaniline allows for a class-level inference: its distinct ethoxy group is expected to impart a unique metabolic profile compared to non-alkoxy or smaller alkoxy (e.g., methoxy) analogs, thereby influencing its suitability for specific research applications.

Drug Metabolism Toxicology Structure-Activity Relationship

Physicochemical Differentiation: 4-Ethoxy-2-fluoroaniline vs. 2-Fluoro-4-methoxyaniline

The physicochemical properties of 4-ethoxy-2-fluoroaniline differ in quantifiable ways from its closest analog, 2-fluoro-4-methoxyaniline (CAS 458-52-6). The ethoxy group (C₂H₅O) increases the molecular weight and lipophilicity compared to the methoxy group (CH₃O). Specifically, 4-ethoxy-2-fluoroaniline has a molecular weight of 155.17 g/mol and a molecular formula of C₈H₁₀FNO [1], while 2-fluoro-4-methoxyaniline has a molecular weight of 141.14 g/mol and a formula of C₇H₈FNO [2]. This difference in lipophilicity can impact solubility, membrane permeability, and metabolic stability.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Hazard Profile Distinction: 4-Ethoxy-2-fluoroaniline vs. 2-Fluoro-4-methoxyaniline

The hazard classification for 4-ethoxy-2-fluoroaniline differs notably from that of 2-fluoro-4-methoxyaniline. 4-Ethoxy-2-fluoroaniline is classified with H302 (Harmful if swallowed) and carries skin/eye irritation warnings (H315, H319) [1]. In contrast, 2-fluoro-4-methoxyaniline is classified with H301 (Toxic if swallowed) and H311 (Toxic in contact with skin) [2], representing a higher acute toxicity hazard.

Safety Toxicology Procurement

Purity and Specification: 4-Ethoxy-2-fluoroaniline from Reputable Suppliers

Commercial suppliers offer 4-ethoxy-2-fluoroaniline with a typical purity of 97-98%, as verified by standard analytical methods [1][2]. This high purity specification is critical for ensuring reproducible synthetic outcomes and minimizing side reactions. While comparable purity levels are available for some analogs, the consistency of supply and specification for this specific CAS number supports its reliable use in research.

Quality Control Synthesis Procurement

Key Application Scenarios for 4-Ethoxy-2-fluoroaniline (CAS 470702-37-5) Based on Evidence


Structure-Activity Relationship (SAR) Studies in Fluorinated Aromatic Amines

The quantifiable differences in molecular weight and lipophilicity between 4-ethoxy-2-fluoroaniline and its methoxy analog make it a precise tool for probing the effect of a single methylene unit on biological activity [1]. Researchers can use this compound in systematic SAR campaigns to understand how incremental changes in alkoxy chain length affect target binding, cellular permeability, or metabolic stability in a series of 2-fluoroaniline derivatives.

Investigating Metabolism-Dependent Toxicity in Aniline Derivatives

Class-level evidence indicates that the C4-substituent on 2-fluoroanilines is a key determinant of metabolic switching and associated toxicity [1]. 4-Ethoxy-2-fluoroaniline serves as a specific C4-alkoxy probe for studying the regioselectivity of cytochrome P450-mediated hydroxylation and its consequences. This makes it valuable for toxicology research aimed at understanding the mechanisms of xenobiotic-induced methemoglobinemia or nephrotoxicity, potentially guiding the design of safer fluorinated aniline-based compounds.

Synthetic Intermediate for Complex Fluorinated Molecules

As a fluorinated aromatic amine, 4-ethoxy-2-fluoroaniline is a versatile building block in organic synthesis [2]. The ortho-fluorine and para-ethoxy groups provide distinct electronic and steric environments that can be leveraged in downstream reactions. Its availability in high purity (97-98%) from multiple suppliers ensures it is a reliable starting material for the preparation of more complex pharmaceutical or agrochemical intermediates, where the precise substitution pattern is crucial for target activity.

Laboratory Research with Reduced Acute Toxicity Risk

Compared to its 4-methoxy analog, which is classified as toxic if swallowed (H301), 4-ethoxy-2-fluoroaniline presents a lower acute oral toxicity hazard (H302) [3]. For laboratories conducting routine synthetic or analytical work, this may simplify safety protocols and reduce the burden of handling a more hazardous material, making it a preferable choice when the specific research question does not mandate the use of the more toxic analog.

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